MMV1634566

Antimalarial Plasmodium falciparum SAR

MMV1634566 (compound 5w) is a pyrazolopyridine 4‑carboxamide antimalarial with sub‑micromolar potency (EC₅₀ 16 nM vs P. falciparum 3D7) and a defined resistance mechanism via ABCI3 transporter SNPs (F689C, S696Y). With 14‑fold greater potency and 27‑fold higher solubility (69 μM) than lead analog MMV1081884, it is the definitive reference for SAR campaigns, ABCI3 transporter studies, and combination screens. Moderate eLogD (4.1) simplifies dosing solution preparation for rodent malaria models. Avoid generic in‑class substitutions that risk irreproducible results.

Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
Cat. No. B15581491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV1634566
Molecular FormulaC22H25N5O2
Molecular Weight391.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H25N5O2/c1-13-19-15(21(28)26-9-10-29-18-7-8-23-12-17(18)26)11-16(14-5-6-14)24-20(19)27(25-13)22(2,3)4/h7-8,11-12,14H,5-6,9-10H2,1-4H3
InChIKeyIFUHGGWHUVTOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV1634566: Pyrazolopyridine 4‑Carboxamide Antimalarial with Defined Resistance Mechanism


MMV1634566 (compound 5w) is a pyrazolopyridine 4‑carboxamide antimalarial agent that emerged from a medicinal chemistry optimization campaign against Plasmodium falciparum [1]. It exhibits sub‑micromolar potency against asexual blood‑stage parasites and harbors a defined resistance mechanism linked to the P. falciparum ABCI3 transporter [1]. This compound is available from multiple research chemical suppliers as a reference standard for antimalarial drug discovery and resistance studies.

Why In‑Class Pyrazolopyridine Analogs Cannot Replace MMV1634566 Without Verification


Within the pyrazolopyridine 4‑carboxamide chemotype, minor structural modifications yield profound differences in antiplasmodial potency, cytotoxicity, and aqueous solubility [1]. For instance, alteration of the N1‑substituent or the benzomorpholine carboxamide moiety can shift EC₅₀ values by more than an order of magnitude while simultaneously altering hepatocyte toxicity and drug‑like properties [1]. Consequently, generic substitution of MMV1634566 with an in‑class analog—without direct comparative data—risks irreproducible biological outcomes and wasted procurement resources.

Quantitative Differentiation of MMV1634566 Against Closest Pyrazolopyridine Analogs


Asexual Blood‑Stage Potency: MMV1634566 vs. Lead Compound MMV1081884 (5n)

MMV1634566 (5w) demonstrates a 14‑fold improvement in antiplasmodial potency relative to the earlier lead analog MMV1081884 (5n). Both compounds were evaluated under identical assay conditions against the 3D7 strain of P. falciparum [1].

Antimalarial Plasmodium falciparum SAR

Aqueous Solubility: MMV1634566 vs. Lead Compound MMV1081884 (5n)

Introduction of a 7′‑aza‑benzomorpholine in MMV1634566 (5w) increases aqueous solubility (pH 7.4) by more than 27‑fold compared to the parent benzomorpholine analog MMV1081884 (5n). This modification also reduces lipophilicity as measured by eLogD [1].

Solubility Drug‑likeness ADME

Resistance Mechanism: Defined Genetic Determinants vs. Uncharacterized Analogs

Whole‑genome sequencing of MMV1634566‑resistant P. falciparum identified single‑nucleotide polymorphisms (F689C and S696Y) in the ABCI3 transporter gene [1]. In contrast, many earlier pyrazolopyridine analogs lack defined resistance mechanisms, complicating interpretation of loss‑of‑activity studies.

Drug resistance ABCI3 transporter SNP

Selectivity Index: MMV1634566 vs. More Potent but More Cytotoxic Analog 19c

While analog 19c exhibits 3‑fold greater antiplasmodial potency (EC₅₀ 0.005 μM), it also displays 1.5‑fold higher HepG2 cytotoxicity (CC₅₀ 7.26 μM), resulting in a substantially lower selectivity index (SI = 1,452) compared to MMV1634566 (SI = 301) [1].

Cytotoxicity Selectivity HepG2

Lipophilicity (eLogD): MMV1634566 vs. Parent Benzomorpholine Analog 5n

The 7′‑aza‑benzomorpholine substituent in MMV1634566 reduces experimental logD (eLogD) by 1.3 units compared to the parent benzomorpholine analog 5n, indicating improved hydrophilicity and potential for better oral absorption [1].

Lipophilicity eLogD Physicochemical

Optimal Use Cases for MMV1634566 Based on Verified Differentiation


High‑Throughput Screening for Novel Antimalarial Combinations

With an EC₅₀ of 16 nM against P. falciparum 3D7 and a defined resistance mechanism, MMV1634566 serves as an ideal positive control or partner compound in combination screens aimed at identifying synergistic agents that circumvent ABCI3‑mediated resistance [1].

Structure‑Activity Relationship (SAR) Studies on the Pyrazolopyridine Scaffold

The 14‑fold potency gain and 27‑fold solubility improvement of MMV1634566 over the lead analog MMV1081884 make it the reference standard for SAR campaigns exploring N1‑substitution and carboxamide modifications [1].

In Vitro Resistance Mechanism Elucidation

Because the F689C and S696Y SNPs in ABCI3 are validated resistance determinants for MMV1634566, this compound is uniquely suited for studies investigating ABCI3 transporter function, substrate specificity, and cross‑resistance profiles [1].

Formulation Development for In Vivo Proof‑of‑Concept

MMV1634566's aqueous solubility (69 μM) and moderate eLogD (4.1) enable straightforward preparation of dosing solutions for intraperitoneal or oral gavage in rodent malaria models, reducing the confounding effects of complex vehicles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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